Lipophilicity (LogP) Comparison: 4‑Methyl‑1H‑indazol‑6‑amine vs. Unsubstituted 1H‑Indazol‑6‑amine
The 4‑methyl substituent in 4‑methyl‑1H‑indazol‑6‑amine confers a measurably higher lipophilicity compared to the unsubstituted parent scaffold. This differentiation is critical for medicinal chemists optimising membrane permeability and CNS penetration. The target compound exhibits a calculated LogP of 1.00 [REFS‑1], whereas 1H‑indazol‑6‑amine (CAS 6967‑12‑0) has a predicted XLogP3 of approximately 0.76 [REFS‑2].
| Evidence Dimension | Calculated octanol‑water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 1.00 |
| Comparator Or Baseline | 1H‑Indazol‑6‑amine (unsubstituted, CAS 6967‑12‑0) – XLogP3 ≈ 0.76 |
| Quantified Difference | ΔLogP ≈ +0.24 (target compound is more lipophilic) |
| Conditions | Computed values from ChemSrc (target) and PubChem (comparator) |
Why This Matters
Higher LogP correlates with increased membrane permeability; this property can be advantageous for projects targeting intracellular or CNS‑resident proteins, but also warrants careful attention to solubility.
- [1] PubChem. 1H‑Indazol‑6‑amine (CID 227564). https://pubchem.ncbi.nlm.nih.gov/compound/227564 View Source
